molecular formula C16H20FN3O2S2 B6967087 2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole

2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole

Cat. No.: B6967087
M. Wt: 369.5 g/mol
InChI Key: PTVHNUUOGZHTMI-UHFFFAOYSA-N
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Description

2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole is a complex organic compound that features a piperazine ring, a thiazole ring, and a sulfonyl group

Properties

IUPAC Name

2-[4-(2-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2S2/c1-11-5-4-6-14(15(11)17)24(21,22)20-9-7-19(8-10-20)16-18-12(2)13(3)23-16/h4-6H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVHNUUOGZHTMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=C(S3)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group and finally the thiazole ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives, thiazole derivatives, and sulfonyl-containing compounds. Examples include:

  • 2-[4-(4-Bromophenyl)piperazin-1-yl]-4,5-dimethyl-1,3-thiazole
  • 2-[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole

Uniqueness

The uniqueness of 2-[4-(2-Fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]-4,5-dimethyl-1,3-thiazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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